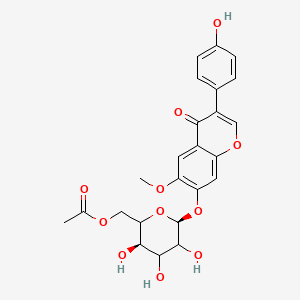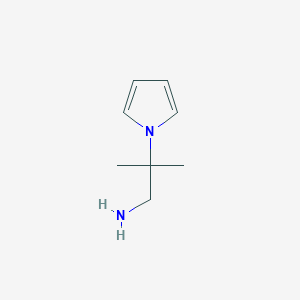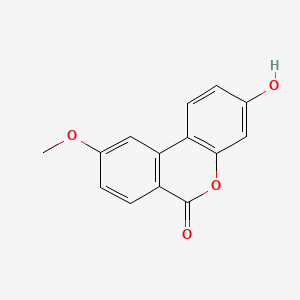
Dronedarone N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dronedarone N-Oxide is a derivative of dronedarone, a well-known antiarrhythmic agent used primarily for the treatment of atrial fibrillation. Dronedarone itself is a non-iodinated benzofuran derivative designed to retain the efficacy of amiodarone while minimizing its adverse effects, particularly those related to thyroid and pulmonary toxicity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone N-Oxide typically involves the oxidation of dronedarone. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Dronedarone N-Oxide can undergo various chemical reactions, including:
Reduction: Reduction of this compound back to dronedarone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the N-oxide group can be replaced by other functional groups.
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: Dronedarone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidized forms of dronedarone.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of dronedarone N-Oxide is not fully understood but is believed to involve interactions with ion channels and receptors in cardiac cells. Similar to dronedarone, it may inhibit sodium, potassium, and calcium channels, leading to the stabilization of cardiac rhythm. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Amiodarone: A widely used antiarrhythmic agent with a similar structure but containing iodine, leading to thyroid and pulmonary toxicity.
Dronedarone: The parent compound of dronedarone N-Oxide, designed to minimize the adverse effects of amiodarone.
Sotalol: Another antiarrhythmic agent with different pharmacological properties.
Uniqueness
Its non-iodinated structure reduces the risk of thyroid and pulmonary toxicity compared to amiodarone .
特性
分子式 |
C24H24O11 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
[(3R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19?,21-,22?,23?,24+/m0/s1 |
InChIキー |
DUBPGEJGGVZKDD-AEOOGKAESA-N |
異性体SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)





![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)




![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)


